Nonadecylbenzene
Overview
Description
Nonadecylbenzene, also known as 1-phenylnonadecane, is an organic compound with the molecular formula C25H44. It consists of a benzene ring attached to a nonadecyl chain. This compound is part of the alkylbenzene family, which is characterized by the presence of long alkyl chains attached to a benzene ring. This compound is a colorless liquid at room temperature and is known for its hydrophobic properties.
Mechanism of Action
Target of Action
Nonadecylbenzene, also known as n-Nonadecylbenzene, is a complex compound with a molecular weight of 344.6169
Mode of Action
It’s important to note that the mode of action of a compound refers to how it interacts with its targets and the resulting changes . For this compound, these interactions and changes are currently unknown and would require further investigation.
Biochemical Pathways
Biochemical pathways refer to a series of chemical reactions occurring within a cell, and in this context, how this compound influences these reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonadecylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with nonadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:
C6H6+C19H39ClAlCl3C25H44+HCl
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.
Industrial Production Methods: In industrial settings, this compound is produced through similar Friedel-Crafts alkylation processes, but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Nonadecylbenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce nonadecanoic acid and benzene. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common for this compound due to the presence of the benzene ring. For example, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid to produce nitro-nonadecylbenzene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Concentrated nitric acid (HNO3), concentrated sulfuric acid (H2SO4)
Major Products:
Oxidation: Nonadecanoic acid, benzene
Reduction: this compound (unchanged)
Substitution: Nitro-nonadecylbenzene
Scientific Research Applications
Nonadecylbenzene has several applications in scientific research, including:
Chemistry: Used as a standard in gas chromatography for the analysis of long-chain hydrocarbons.
Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized as a surfactant in the production of detergents and emulsifiers.
Comparison with Similar Compounds
Octadecylbenzene (C24H42): Similar structure with an 18-carbon alkyl chain.
Eicosylbenzene (C26H46): Similar structure with a 20-carbon alkyl chain.
Pentacosylbenzene (C31H54): Similar structure with a 25-carbon alkyl chain.
Uniqueness: Nonadecylbenzene is unique due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This makes it particularly useful in applications where moderate hydrophobic interactions are desired. Its properties can be fine-tuned by modifying the length of the alkyl chain, allowing for tailored applications in various fields.
Properties
IUPAC Name |
nonadecylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-23-20-18-21-24-25/h18,20-21,23-24H,2-17,19,22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWJJBRTHGGZBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880214 | |
Record name | 1-Phenylnonadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29136-19-4, 70356-32-0 | |
Record name | Nonadecylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29136-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, nonadecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029136194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, C14-26-alkyl derivs. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070356320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, nonadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Phenylnonadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, C14-26-alkyl derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nonadecylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.956 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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